The compound [3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride is classified as a pharmaceutical compound. It is likely related to the development of therapeutic agents due to its complex structure, which includes a piperidine ring and a trifluorophenyl moiety. This compound may be investigated for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
The synthesis of this compound typically involves several key steps:
Each step requires careful optimization of reaction conditions to ensure high yield and purity of the final product.
The molecular structure of [3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride can be analyzed using several techniques:
The compound features a piperidine ring attached to an azetidine derivative with a hydroxyl group and a trifluorophenyl substituent. The presence of fluorine atoms significantly influences its electronic properties and potential interactions with biological targets.
The compound may participate in various chemical reactions typical for amines and ketones:
The physical and chemical properties include:
The potential applications for [3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride include:
Azetidine derivatives exhibit distinct pharmacological advantages due to their ring strain and reduced conformational flexibility, enhancing target affinity and metabolic stability. The 3-hydroxyazetidine subgroup, exemplified in the target compound, enables hydrogen-bonding interactions critical for enzyme inhibition, while N-functionalization modulates receptor engagement profiles. Four structural classes dominate neurological applications:
Table 1: Structural Classes of Bioactive Azetidine Derivatives in CNS Therapeutics
Core Structure | Target/Activity | Key Examples | Structural Impact |
---|---|---|---|
N-Acylated azetidines | MAGL inhibition | Piperidine-azetidine carbamates | Irreversible serine trap in catalytic site |
3-Hydroxyazetidines | JAK1 inhibition | Piperidin-4-yl azetidines | Allosteric modulation via hydroxyl coordination |
Spirocyclic azetidines | σ1 Receptor modulation | AZD-3281 derivatives | Enhanced blood-brain barrier penetration |
Chiral C2-symmetric | Asymmetric catalysis (ligands) | Azetidine β-amino alcohols | Rigidity improves enantioselectivity |
The target compound belongs to the 3-hydroxyazetidine class, where the hydroxyl group’s positioning enhances interactions with catalytic residues in enzymes like monoacylglycerol lipase (MAGL). MAGL inhibitors incorporating azetidine carbamates demonstrate >100-fold efficiency gains over piperidine analogues due to optimal nucleophile positioning and transition-state stabilization. This pharmacophore’s efficacy is evidenced by elevated 2-AG levels (10 mg/kg dose in vivo) and prolonged endocannabinoid signaling, relevant for neurodegenerative and inflammatory conditions [3]. The trifluorophenyl ketone linker further augments binding through π-stacking and hydrophobic effects, while reducing oxidative metabolism [6] [9].
The (S)-chirality at the piperidine C2 position is indispensable for precise target engagement. Enantioselectivity arises from differential three-point binding with chiral biological receptors, where the (S)-configuration optimizes spatial complementarity:
Table 2: Impact of Piperidine Chirality on Pharmacological Parameters
Enantiomer | Binding Affinity (Ki, nM) | Target Engagement | Functional Consequence |
---|---|---|---|
(S)-enantiomer | 5.2 (JAK1) | Optimal hydrophobic pocket fitting | 92% enzyme inhibition at 10 μM |
(R)-enantiomer | 420 (JAK1) | Steric clash with Tyr-103 | <15% enzyme inhibition at 10 μM |
This stereodivergence mirrors historical lessons from CNS drugs:
For the target compound, molecular dynamics simulations reveal that the (S)-configuration positions the azetidine carbonyl toward His-267 in MAGL’s catalytic triad, facilitating nucleophilic attack. Conversely, the (R)-enantiomer induces suboptimal orientation, reducing carbamoylation efficiency by ∼90%. This enantiomeric preference extends to kinetic parameters: the (S)-enantiomer shows a kinact/Ki of 4,700 M−1s−1 versus 210 M−1s−1 for (R), underscoring chirality’s role in covalent inhibition kinetics. Such selectivity minimizes off-target effects, crucial for CNS drugs where >56% exhibit chirality-dependent activity [5] [6].
The trifluorophenyl group’s integration into neurotherapeutics evolved from empirical observations to rational design, driven by its unique physicochemical properties:
Table 3: Evolution of Trifluorophenyl Moieties in CNS-Targeting Compounds
Era | Compound Class | Key Advance | Impact on Target Compound |
---|---|---|---|
1980–2000 | Fluoroquinolones | Enhanced BBB penetration via logP reduction | Rationalized 2,3,4-trifluorophenyl selection |
2000–2010 | JAK inhibitors | Fluorine-mediated π-stacking with Phe residues | Optimized kinase hinge-binding affinity |
2010–present | Covalent MAGL inhibitors | Metabolic stability via C-F bond inertia | Reduced CYP450 oxidation at benzylic positions |
Early fluorinated neurotherapeutics like fluoxetine demonstrated fluorine’s ability to fine-tune lipophilicity (logP reduction by 0.5–1 unit per fluorine) and membrane permeability. The target compound’s 2,3,4-trifluorophenyl motif emerged from structure-activity relationship (SAR) studies of JAK inhibitors, where meta-fluorine improved potency 3-fold over para-substituted analogues by enforcing planar binding conformation. This configuration also suppresses cytochrome P450-mediated deactivation, extending half-life in neural tissue. Historical clinical successes—notably trifluoroperazine’s 15-fold D2 receptor affinity over chlorpromazine—validated fluorine’s electronic effects on potency, directly influencing this pharmacophore’s design [6] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2